4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol belongs to the pyrrolo[2,3-b]pyridine family, also known as 7-azaindoles. This class of heterocyclic compounds displays a broad range of biological activities and is of significant interest in medicinal chemistry. [, , , , , , , , , , , ] They serve as crucial building blocks for synthesizing various pharmaceutical agents and are frequently employed in drug discovery research.
Synthesis Analysis
Although a specific synthesis route for 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol isn't described in the provided papers, various methods for synthesizing similar pyrrolo[2,3-b]pyridine derivatives are outlined. Common strategies involve constructing the pyrrole ring onto a pre-existing pyridine ring or vice versa. [, , , ] These methods often utilize reactions like Suzuki-Miyaura coupling, Friedel-Crafts acylation, and various cyclization reactions.
Molecular Structure Analysis
Based on the reactivity of similar pyrrolo[2,3-b]pyridine derivatives, 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is expected to undergo various chemical transformations. The chlorine atom at the 4-position can participate in nucleophilic aromatic substitution reactions, while the hydroxyl group at the 6-position can be modified via alkylation, acylation, or oxidation reactions. [, , , ]
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol are unknown, they can be estimated based on its structure and the properties of related compounds. Factors like solubility, melting point, and spectroscopic characteristics (NMR, IR, UV-Vis) can provide valuable information. [, , ]
Compound Description: This compound is a protected derivative of a pyrrolo[2,3-b]pyridine scaffold. The 4-methylphenylsulfonyl group acts as a protecting group for the nitrogen atom within the pyrrolo[2,3-b]pyridine core. The crystal structure reveals a three-dimensional network stabilized by π–π interactions between the aromatic rings of the protecting group. []
Relevance: This compound shares the core pyrrolo[2,3-b]pyridine structure with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. The key difference lies in the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position in the target compound, while this related compound has a 4-methylphenylsulfonyl group attached to the nitrogen atom and no hydroxyl group. []
Compound Description: Pexidartinib is the dihydrochloride salt of a complex molecule containing a pyrrolo[2,3-b]pyridine moiety. This compound acts as a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R) and exhibits promising anticancer activity in vitro. [, ]
Relevance: Pexidartinib incorporates a 5-chloro-1H-pyrrolo[2,3-b]pyridine unit within its structure, demonstrating a clear structural relationship to 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Both compounds share the same substituted pyrrolo[2,3-b]pyridine core, with pexidartinib possessing an extended structure linked through a methylene bridge at the 3-position of the pyrrolo[2,3-b]pyridine unit. [, ]
Compound Description: Compound 8o is a potent PI3K/mTOR dual inhibitor, demonstrating promising antitumor efficacy in vitro and in vivo. This compound exhibits significant antiproliferative activities against various cancer cell lines and effectively regulates the PI3K/AKT/mTOR signaling pathway. []
Compound Description: This compound is a potent and selective Rho-kinase inhibitor, showcasing the therapeutic potential of molecules containing a 7-azaindole moiety. []
Relevance: This compound contains a 3-methyl-1H-pyrrolo[2,3-b]pyridine moiety linked to a difluorophenyl ring through an oxygen atom. Although it shares the core pyrrolo[2,3-b]pyridine structure with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, the substitution pattern and overall structure differ. The related compound lacks the 4-chloro and 6-hydroxy substituents present in the target compound and instead has a methyl group at the 3-position and an ether linkage at the 4-position of the pyrrolo[2,3-b]pyridine ring. []
Compound Description: This compound emerged as a potential anticancer agent through ligand- and structure-based pharmacophore modeling and docking studies. It exhibits potent and selective inhibitory activity against CDK9/cyclin T1 kinase. []
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Studies revealed that BMS-645737 undergoes extensive metabolism in various species, including humans, through oxidation and conjugation reactions. []
Compound Description: This compound serves as a synthetic intermediate for preparing more complex pyrrolo[2,3-b]quinoline derivatives, including 3a,10b-diazacyclopenta[jk]phenanthrene analogs. []
Relevance: This compound shares the pyrrolo[2,3-b]pyridine core structure with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, but it has an additional fused benzene ring, forming a pyrrolo[2,3-b]quinoline system. Moreover, this related compound has a methoxy group at the 4-position and a chlorine atom at the 7-position, while the target compound has a chlorine atom at the 4-position and a hydroxyl group at the 6-position. []
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Compound Description: This compound represents a simple example of a molecule containing the pyrrolo[2,3-b]pyridine scaffold. Its crystal structure shows the formation of inversion dimers through N—H—N hydrogen bonds between the pyridine and azaindole rings. []
Relevance: Both 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine and 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol share the core pyrrolo[2,3-b]pyridine structure. The key distinction lies in the absence of chlorine and hydroxyl substituents in the related compound and the presence of a pyridine ring attached to the 2-position of the pyrrolo[2,3-b]pyridine moiety. []
Compound Description: This compound is synthesized from a dithiazole derivative through a reaction with triphenylphosphine. It exemplifies the diversity of chemical modifications possible on the pyrrolo[2,3-b]pyridine core. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Despite the common core, they differ significantly in their substitution patterns. The related compound possesses an amino group at the 3-position, an ethoxy group at the 6-position, a phenyl ring at the 4-position, and two nitrile groups at the 2- and 5-positions, whereas the target compound has a chlorine atom at the 4-position and a hydroxyl group at the 6-position. []
Compound Description: This class of compounds represents a series of derivatives containing a pyrrolo[2,3-b]pyridine unit as part of a larger heterocyclic framework. These derivatives have been investigated for their therapeutic potential. []
Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120. It exhibits subnanomolar potency in a pseudotype infectivity assay and demonstrates a favorable pharmacokinetic profile in vivo. []
Relevance: While both BMS-585248 and 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol belong to the broader class of pyrrolopyridine compounds, they differ in their core structures and substitution patterns. BMS-585248 possesses a pyrrolo[2,3-c]pyridine core with a fluorine atom at the 4-position and a triazole ring at the 7-position, whereas the target compound has a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 4-position and a hydroxyl group at the 6-position. []
2′,3′-Dideoxy-3′-fluorotubercidin
Compound Description: This compound is a sugar-modified analog of tubercidin, a naturally occurring nucleoside. It exhibits conformational changes in the sugar moiety compared to tubercidin. []
Relevance: This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is a different but related heterocyclic system compared to the pyrrolo[2,3-b]pyridine core of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Although both compounds contain a pyrimidine ring fused to a five-membered nitrogen-containing heterocycle, the orientation and substitution pattern of these rings differ, leading to distinct chemical and biological properties. []
Compound Description: VNO is a potential oxidative impurity of venetoclax, a Bcl-2 inhibitor used for treating hematologic malignancies. It forms during oxidative stress degradation and undergoes Meisenheimer rearrangement to form another impurity, venetoclax hydroxylamine impurity. []
Compound Description: VHA is another potential oxidative impurity of venetoclax, formed from the Meisenheimer rearrangement of venetoclax N-oxide. It is a structural isomer of VNO. []
Compound Description: RM273 represents a novel fluorinated derivative designed based on the 2-(4-(1H-indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. It exhibits promising potential as a brain-penetrant σ2 receptor ligand for diagnostic imaging of brain tumors. []
Relevance: RM273 incorporates a 6-fluoro-1H-pyrrolo[2,3-b]pyridine moiety, demonstrating a close structural relationship to 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol. Both compounds share a similar core structure, differing only in the halogen substituent at the 6-position (fluorine in RM273 and chlorine in the target compound) and the absence of a hydroxyl group in RM273. []
Compound Description: This series of compounds, including the lead compound 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile (1), act as potent glycogen synthase kinase-3β (GSK-3β) inhibitors. These compounds were designed based on the tofacitinib scaffold and hold promise for treating neurodegenerative diseases such as Alzheimer's disease. []
Relevance: Although structurally distinct from 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, these derivatives share a common pharmacophoric element - a bicyclic heteroaromatic system with a halogen substituent. In these derivatives, the core structure is a 7-chloro-9H-pyrimido[4,5-b]indole, whereas the target compound features a 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. Despite the differences in ring structure and substitution patterns, the presence of a halogenated bicyclic heteroaromatic core suggests potential similarities in their binding interactions with target proteins. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.